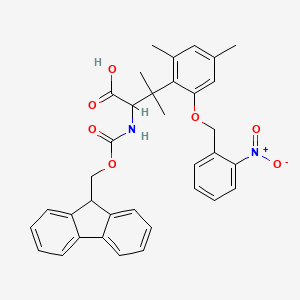

Fmoc-Spr(oNB)-OH

Description

Evolution of Photolabile Protecting Groups in Chemical Biology and Organic Synthesis

Photolabile protecting groups (PPGs), often called "caging groups," are moieties that can be removed by light, offering precise spatial and temporal control over the release of a protected molecule. researchgate.netwikipedia.org This field began in 1962 when Barltrop and Schofield first demonstrated the light-induced release of glycine. wikipedia.org The concept gained significant traction in the 1970s, particularly in biochemistry, with the development of "caged" biomolecules like ATP. psu.edu

The o-nitrobenzyl (ONB) group and its derivatives have become one of the most widely used classes of PPGs. researchgate.netpsu.edu They are generally stable in various chemical and biological environments but can be cleaved with UV light, typically around 365 nm. researchgate.net The mechanism often involves a Norrish-type II reaction. issuu.com

Over the years, research has focused on refining the properties of PPGs to enhance their utility. Key areas of development include:

Wavelength Shift: Shifting the absorption maxima to longer wavelengths (visible or near-infrared light) to reduce potential photodamage to biological samples and improve tissue penetration. nih.govnih.gov

Quantum Yield: Increasing the efficiency of the photocleavage reaction. wikipedia.org

Release Kinetics: Controlling the speed at which the active molecule is released, with some applications requiring nanosecond release times. wikipedia.orgpsu.edu

Byproducts: Minimizing the interference and potential toxicity of the photogenerated byproducts. psu.edu

This evolution has led to a diverse toolbox of PPGs, including coumarin-based and BODIPY-based cages, which offer improved photophysical properties and broader substrate scope. nih.govuva.nl Fmoc-Spr(oNB)-OH incorporates the well-established oNB caging technology into a versatile amino acid scaffold, benefiting from decades of research into photolabile chemistry. iris-biotech.deissuu.com

Significance of Spatially Defined Photochemical Control in Biomolecular Systems

Many biological processes are regulated with high spatial and temporal precision. nih.govnih.gov To study these intricate systems, researchers need tools that can mimic this level of control. nih.gov Photochemical methods, particularly those using PPGs, provide an unparalleled ability to control the activity of molecules in specific locations and at precise times. nih.govrsc.org

By "caging" a biologically active molecule with a PPG, its function is temporarily inactivated. The molecule can be introduced into a biological system, such as a living cell or tissue, in its inert form. Then, by focusing a light source (like a laser) on a specific area, the PPG is cleaved, releasing the active molecule only in the illuminated region. rsc.orgcoledeforest.com This "photochemical uncaging" allows for the study of localized biological events, such as signaling cascades within a single cell or the differentiation of stem cells in a specific part of a 3D hydrogel scaffold. nih.govcoledeforest.com

This spatiotemporal control is critical for:

Studying Dynamic Processes: Investigating rapid biological events like neurotransmission or signal transduction. psu.edunih.gov

Probing Cellular Mechanisms: Activating proteins, enzymes, or signaling molecules in specific subcellular compartments to understand their function. nih.govrsc.org

Controlling Cell Fate: Guiding stem cell differentiation in a spatially defined manner by the patterned release of growth factors. coledeforest.com

Developing Phototherapeutics: Designing drugs that are activated only at the site of disease, minimizing side effects.

The design of this compound, which allows for the light-induced cleavage of a peptide backbone, directly addresses this need for precise control, enabling the photoactivated release or modification of peptides and proteins within complex biological environments. iris-biotech.deissuu.com

Overview of the Unique Structural Features and Synthetic Utility of this compound

This compound is a non-natural amino acid derivative with a distinctive structure that combines several key functionalities for advanced synthesis. iris-biotech.deissuu.com

Structural Features:

| Component | Description | Function |

| Fmoc Group | N-alpha-(9-Fluorenylmethyloxycarbonyl) | A base-labile protecting group for the amino function, standard for SPPS. americanpeptidesociety.org |

| Spr Residue | Stimulus-responsive peptide-bond-cleaving residue | An amino acid scaffold based on the "trimethyl-lock" concept. iris-biotech.deiris-biotech.de The steric strain from three methyl groups facilitates a rapid lactonization reaction upon stimulus, leading to peptide bond cleavage. issuu.comissuu.com |

| oNB Group | ortho-Nitrobenzyl | A photolabile protecting group attached to the phenolic hydroxyl of the Spr side chain. iris-biotech.de It acts as the trigger for the trimethyl-lock system. |

The full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta,beta-dimethyl-(2,4-dimethyl-6-(2-nitrobenzyloxy)phenyl)alanine. iris-biotech.deissuu.com

Synthetic Utility:

The primary utility of this compound stems from its role as a photo-activated, self-immolative linker or cleavage point within a peptide chain. The sequence of events for its action is as follows:

Incorporation: The this compound residue is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. issuu.com

Photoactivation: Upon irradiation with UV light (e.g., 365 nm), the oNB group is cleaved, exposing a free phenolic hydroxyl group on the Spr side chain. iris-biotech.deiris-biotech.de

Trimethyl-Lock Cascade: The newly exposed hydroxyl group, driven by the steric pressure of the adjacent methyl groups, rapidly attacks the backbone carbonyl group. issuu.com

Peptide Cleavage: This intramolecular cyclization (lactonization) results in the cleavage of the peptide bond C-terminal to the Spr residue, releasing the downstream portion of the peptide in a "traceless" manner. iris-biotech.deiris-biotech.de

This unique mechanism allows for a wide range of applications, including the light-triggered release of bioactive peptides, the removal of cell-penetrating peptide sequences after delivery, and the creation of photosensitive linkers for bioconjugation and biomolecular imaging. issuu.comiris-biotech.de

Structure

3D Structure

Properties

IUPAC Name |

3-[2,4-dimethyl-6-[(2-nitrophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N2O7/c1-21-17-22(2)31(30(18-21)43-19-23-11-5-10-16-29(23)37(41)42)35(3,4)32(33(38)39)36-34(40)44-20-28-26-14-8-6-12-24(26)25-13-7-9-15-27(25)28/h5-18,28,32H,19-20H2,1-4H3,(H,36,40)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVSJPRQBJUOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC2=CC=CC=C2[N+](=O)[O-])C(C)(C)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Photolabile Protecting Group Chemistry in Fmoc Spr Onb Oh

Design Principles of o-Nitrobenzyl Photolabile Cages in Amino Acid Derivatives

The design of o-nitrobenzyl (oNB) photolabile protecting groups for amino acids is centered on their ability to be cleaved by UV light, typically in the near-UV spectrum (around 350-365 nm). mdpi.comresearchgate.netupenn.edu This property allows for the selective removal of the protecting group without the need for harsh acidic or basic reagents that could compromise the integrity of the peptide chain. nih.govgoogle.com

The core principle involves the installation of an o-nitrobenzyl group onto a functional group of an amino acid, such as the hydroxyl group of serine in the case of Fmoc-Spr(oNB)-OH. The "cage" terminology refers to the temporary inactivation of the functional group by the bulky oNB moiety. Upon irradiation, the oNB group undergoes a photochemical reaction that results in its cleavage, thereby "uncaging" or liberating the protected functional group. acs.org

Key design considerations for oNB-based PPGs include:

Photochemical Efficiency: The quantum yield of the photocleavage reaction should be high to ensure efficient deprotection with minimal light exposure. mdpi.com

Wavelength Specificity: The absorption maximum of the oNB chromophore should ideally be in a region that minimizes potential damage to the peptide or other protecting groups. upenn.edu

Stability: The protecting group must be stable to the various chemical conditions employed during peptide synthesis, particularly the reagents used for the removal of other protecting groups like Fmoc and tert-butyl. mdpi.comrsc.org

Byproduct Inertness: The photolytic byproducts should be non-reactive towards the deprotected peptide to avoid side reactions. rsc.org

The versatility of the o-nitrobenzyl system allows for its application to a wide range of functional groups, including not only hydroxyls but also carboxyls, amines, and thiols. google.comacs.org

Mechanisms of Photo-Cleavage for o-Nitrobenzyl Ethers and Amides

The photo-cleavage of o-nitrobenzyl ethers and amides proceeds through an intramolecular redox reaction initiated by the absorption of a photon. acs.orgresearchgate.net While the exact mechanism has been the subject of detailed spectroscopic studies, the generally accepted pathway involves the following key steps: acs.org

Photoexcitation: Upon absorption of UV light, the o-nitrobenzyl group is promoted to an excited state. wikipedia.org

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.orgacs.org

Rearrangement and Cleavage: This transient aci-nitro species undergoes a rearrangement to form a cyclic intermediate, which then cleaves to release the protected functional group (in this case, the hydroxyl group of serine). The other product of this reaction is an o-nitrosobenzaldehyde derivative. mdpi.comresearchgate.net

Table 1: Key Intermediates in o-Nitrobenzyl Photo-Cleavage

| Intermediate | Description | Role in Mechanism |

| Excited State | The o-nitrobenzyl group after absorbing a photon of light. | Initiates the photochemical reaction. |

| aci-Nitro Intermediate | A transient species formed by intramolecular hydrogen abstraction. acs.org | A key intermediate leading to the cleavage of the protecting group. acs.org |

| Cyclic Intermediate | Formed from the rearrangement of the aci-nitro intermediate. | Precedes the final cleavage step. |

| o-Nitrosobenzaldehyde | A byproduct of the photo-cleavage reaction. mdpi.com | Must be non-reactive towards the deprotected peptide. rsc.org |

Specificity of oNB Deprotection in the Context of this compound

A critical advantage of using the oNB protecting group in this compound is the high degree of specificity offered by photolytic deprotection. Light provides spatiotemporal control, allowing for the removal of the oNB group at a specific time and location within a synthetic sequence, without affecting other protecting groups. acs.org

This orthogonality is particularly important in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is base-labile, typically removed with piperidine (B6355638), while side-chain protecting groups are often acid-labile (e.g., tert-butyl, removed with trifluoroacetic acid). nih.govrsc.orgmdpi.com The oNB group is stable to both of these conditions, allowing for its selective removal at any desired stage of the synthesis by simple irradiation. mdpi.comrsc.org

This three-dimensional orthogonality (Fmoc/tBu/oNB) enables the synthesis of complex peptide structures, including cyclic peptides and those requiring site-specific modifications. mdpi.comnih.gov The protected peptide can be assembled on the solid support, and then the oNB group can be selectively removed to expose a specific functional group for further reaction, such as cyclization or the attachment of a label, while the rest of the peptide remains protected.

Compatibility with Standard Fmoc-Solid-Phase Peptide Synthesis (SPPS) Conditions Prior to Photolysis

For this compound to be a viable building block in peptide synthesis, the oNB protecting group must be robust enough to withstand the standard conditions of Fmoc-SPPS prior to the intended photolysis step. mdpi.comrsc.org These conditions primarily involve repeated cycles of:

Fmoc Deprotection: Treatment with a solution of a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF), to remove the N-terminal Fmoc group. mdpi.comuci.educhempep.com

Coupling: Reaction with the next Fmoc-protected amino acid in the presence of coupling reagents (e.g., HCTU, DIC/Oxyma) and a base (e.g., DIPEA). researchgate.netrsc.org

Research has demonstrated that o-nitrobenzyl protecting groups are generally stable under these conditions. mdpi.comrsc.org They are not susceptible to cleavage by the basic conditions used for Fmoc removal or the reagents used for peptide bond formation. This stability ensures that the serine side chain remains protected throughout the chain assembly process, preventing unwanted side reactions until the photolytic deprotection is desired. The compatibility of oNB groups with Fmoc chemistry has been a key factor in their adoption for the synthesis of complex peptides and for applications in chemical biology and materials science. mdpi.com

Table 2: Stability of Protecting Groups in Fmoc-SPPS

| Protecting Group | Cleavage Condition | Stability to Other Conditions | Orthogonality |

| Fmoc | Base (e.g., 20% Piperidine/DMF) mdpi.com | Stable to acid and photolysis. chempep.com | Orthogonal to acid-labile and photolabile groups. nih.gov |

| tBu (tert-butyl) | Acid (e.g., TFA) nih.gov | Stable to base and photolysis. | Orthogonal to base-labile and photolabile groups. nih.gov |

| oNB (o-nitrobenzyl) | UV Light (e.g., 365 nm) nih.gov | Stable to standard acid and base conditions used in Fmoc-SPPS. mdpi.comrsc.org | Orthogonal to acid-labile and base-labile groups. nih.gov |

Mechanistic Investigations of Uv Induced Transformations of Fmoc Spr Onb Oh

Elucidation of UV-Induced Amide Bond Cleavage Pathways

The cleavage of the amide bond adjacent to the Spr(oNB) residue is not a direct result of photolysis but rather a subsequent, thermally driven process initiated by the cleavage of the o-nitrobenzyl group. The established mechanism for oNB photolysis proceeds through several key steps. acs.org

Photoexcitation : Upon absorption of UV light (typically in the range of 300-365 nm), the o-nitrobenzyl chromophore is promoted to an electronically excited state. mdpi.comrsc.org

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the ether linkage. This rapid intramolecular reaction leads to the formation of a transient species known as an aci-nitro intermediate. acs.orgpsu.edu

Intermediate Rearrangement and Cleavage : The aci-nitro intermediate is unstable and undergoes a complex molecular rearrangement. mdpi.compsu.edu This rearrangement results in the cleavage of the carbon-oxygen bond of the ether, releasing two products: the deprotected phenol (B47542) on the Spr residue and a corresponding o-nitroso-ketone or aldehyde byproduct. acs.orgacs.org

Once the photolysis of the oNB group is complete, a free phenolic hydroxyl group is generated on the Spr residue. The strategic placement of this hydroxyl group enables it to act as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the adjacent amide bond in the peptide backbone. nii.ac.jpnii.ac.jp This nucleophilic attack initiates the amide bond cleavage process, effectively severing the peptide chain at a predetermined site. nii.ac.jpjst.go.jp This entire sequence constitutes a stimulus-responsive system where light acts as the trigger for the chemical cleavage of a peptide.

Examination of O-N Acyl Transfer Mechanisms in the Photolysis Process

The intramolecular amide bond cleavage initiated by the photo-generated hydroxyl group proceeds via an O-N acyl transfer mechanism. This type of reaction involves the transfer of an acyl group from an oxygen atom to a nitrogen atom, mediated by a cyclic intermediate.

Following the deprotection of the oNB group, the newly formed phenolic hydroxyl attacks the scissile amide bond, leading to the formation of a five- or six-membered cyclic ester intermediate. nih.gov This initial step is an intramolecular O-acylation. This ester intermediate is generally unstable and undergoes further reaction. The nitrogen atom of the original amide bond can then attack the ester carbonyl. This subsequent step, which can be facilitated by the surrounding chemical environment, results in the cleavage of the ester and the formation of a new, more stable amide linkage, completing the O-to-N acyl transfer. This process ultimately results in the cleavage of the peptide backbone into two separate fragments. nii.ac.jp

Kinetic Analysis of Photoprocessing Reactions Utilizing FRET-Based Assay Systems

To quantitatively analyze the kinetics of the amide bond cleavage that follows photolysis, researchers have employed Förster Resonance Energy Transfer (FRET)-based assay systems. nii.ac.jp FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, and can be used to monitor conformational changes or cleavage events in biomolecules. nih.govthno.org

In a typical assay, a peptide substrate is synthesized incorporating the Fmoc-Spr(oNB)-OH residue and is labeled with a FRET pair, such as fluorescein (B123965) (donor) and dabsyl (quencher), on opposite sides of the cleavage site. nii.ac.jp

The kinetic analysis proceeds in two distinct stages:

Photolysis (Light Reaction) : The peptide is exposed to a brief pulse of UV light (>365 nm). This rapidly and completely removes the o-nitrobenzyl protecting group to generate an intermediate peptide containing the free phenolic hydroxyl group. nii.ac.jp

Processing (Dark Reaction) : The subsequent intramolecular amide cleavage occurs spontaneously in the dark. As the peptide backbone is cleaved, the donor and acceptor fluorophores are separated in space. This separation disrupts FRET, leading to an increase in the donor's fluorescence emission. nii.ac.jpnsf.gov

By monitoring the increase in fluorescence intensity over time, the rate of the processing reaction can be determined. This allows for the calculation of key kinetic parameters, such as the reaction half-life (t½), which is the time required for 50% of the intermediate peptide to be cleaved. nii.ac.jp

| Adjacent Residue (Xaa2) | Reaction Half-Life (t½) in minutes |

|---|---|

| Tyr | 15.3 |

| Ser(Ac) | 18.1 |

| Gly | 21.8 |

| Ala | 23.6 |

| Phe | 25.3 |

Influence of Adjacent Residue Steric Hindrance and Polarity on Reaction Dynamics

The chemical environment immediately surrounding the Spr(oNB) residue, particularly the identity of the adjacent amino acids, has a significant impact on the dynamics of the cleavage reaction. Both steric and electronic factors play a role. nii.ac.jpresearchgate.net

Steric Hindrance : The steric bulk of the amino acid residue adjacent to the cleavage site (the Xaa2 position) can influence the rate of the O-N acyl transfer. Research has shown that bulkier side chains can slow down the processing reaction. nii.ac.jp This is likely due to steric hindrance that restricts the conformational freedom required to achieve the optimal geometry for the intramolecular nucleophilic attack. Furthermore, significant steric hindrance can also complicate the initial solid-phase peptide synthesis, making the coupling of the bulky this compound building block inefficient. nii.ac.jp

Applications of Fmoc Spr Onb Oh in Stimuli Responsive Systems

Design and Synthesis of Stimuli-Responsive Peptides Incorporating Fmoc-Spr(oNB)-OH

The design of stimuli-responsive peptides using this compound hinges on its strategic incorporation into a peptide sequence through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). rsc.orgacs.org This well-established methodology allows for the stepwise assembly of amino acids on a solid resin support. rsc.org The key design principle involves placing the Spr(oNB) residue at a specific cleavage site within the peptide backbone. The molecule intended for release—be it a therapeutic agent, a signaling molecule, or another peptide fragment—is attached to the carboxyl-terminus of the Spr(oNB) residue.

The synthesis process follows the conventional Fmoc-SPPS cycle:

Fmoc-Deprotection: The resin-bound peptide has its N-terminal Fmoc protecting group removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.orgacs.org

Coupling: The this compound amino acid is then activated and coupled to the newly exposed N-terminus of the peptide chain. This reaction is facilitated by standard coupling reagents. rsc.org

Washing: Following the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The final peptide is cleaved from the resin support, yielding a "caged" peptide that remains inactive until exposed to a specific light stimulus. rsc.org

| SPPS Step | Reagents | Purpose |

|---|---|---|

| Resin Swelling | N,N-dimethylformamide (DMF) | Prepares the solid support resin for synthesis. |

| Fmoc-Deprotection | 20-25% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the peptide chain. rsc.org |

| Amino Acid Coupling | This compound, HBTU, HOBt, DIPEA | Attaches the this compound unit to the peptide. rsc.org |

| Cleavage and Deprotection | Trifluoroacetic acid (TFA) cocktail | Releases the final "caged" peptide from the resin and removes side-chain protecting groups. rsc.org |

Development of UV-Responsive Biomolecule Releasing Systems

This compound is central to the development of systems that release active biomolecules in response to ultraviolet (UV) light. iris-biotech.de The functionality of these systems relies on the o-nitrobenzyl (oNB) moiety, a well-documented photolabile protecting group, or "photocage". sumitbiomedical.comwikipedia.orgnih.gov

Upon irradiation with UV light, typically at a wavelength of 365 nm, the o-nitrobenzyl group undergoes an internal photochemical reaction, first described as a Norrish-Type II reaction. iris-biotech.desumitbiomedical.comwikipedia.org This light-induced process leads to the cleavage of the oNB group. The design of the Spr residue itself is based on the "trimethyl-lock" concept. iris-biotech.deiris-biotech.de Following the initial photolysis of the oNB group, the three proximate methyl groups on the Spr residue create steric strain that promotes a rapid and irreversible cyclization-elimination reaction (lactonization). iris-biotech.deiris-biotech.de This subsequent cascade reaction results in the cleavage of the amide bond C-terminal to the Spr residue, leading to a traceless release of the active biomolecule within minutes. iris-biotech.deiris-biotech.de

| Parameter | Description | Reference |

|---|---|---|

| Stimulus | UV Light | sumitbiomedical.com |

| Wavelength | ~365 nm | iris-biotech.deiris-biotech.de |

| Release Mechanism | Norrish Type-II photoreaction followed by trimethyl-lock assisted amide bond cleavage. | iris-biotech.dewikipedia.org |

| Release Time | ~3 minutes upon photolysis | iris-biotech.deiris-biotech.de |

| Key Feature | Traceless release of the active molecule. | iris-biotech.de |

Case Study: Application in the Synthesis of Caged Ceramides

A significant application of this compound is demonstrated in the synthesis of "caged" ceramides, a class of lipid molecules involved in cellular signaling. iris-biotech.desumitbiomedical.com Research by Shigenaga et al. details a UV-responsive system for releasing ceramide, created by leveraging the unique properties of the Spr(oNB) linker. iris-biotech.desumitbiomedical.comissuu.com

The objective was to mask the biological activity of ceramide until its release was triggered by an external light stimulus. iris-biotech.de In this work, a peptide construct containing the Spr(oNB) residue was synthesized, and a ceramide derivative was attached to its C-terminus via an amide bond. This effectively "caged" the ceramide, rendering it inactive.

Upon irradiation with UV light at 365 nm, the photolabile o-nitrobenzyl group was cleaved. iris-biotech.desumitbiomedical.com This initiated the trimethyl-lock-driven cleavage of the amide bond, which was followed by a spontaneous O-N acyl transfer reaction. iris-biotech.desumitbiomedical.com This sequence of events successfully liberated the native, biologically active ceramide. sumitbiomedical.com This study provides a clear proof-of-concept for using this compound to control the release and activity of complex lipids. iris-biotech.desumitbiomedical.com

Potential for Spatiotemporally Controlled Biomolecular Activation

The use of light as a trigger for biomolecular activation offers unparalleled precision compared to chemical or biological stimuli. nih.govresearchgate.net The ability to focus a beam of light allows for activation in specific tissues, cells, or even subcellular compartments, a concept known as spatial control. unimib.itacs.org Temporal control is achieved by simply switching the light source on and off, allowing researchers to dictate the exact timing and duration of biomolecular activity. nih.govresearchgate.net

This high degree of spatiotemporal control makes this compound a valuable tool for a wide range of potential applications:

Probing Biological Pathways: Activating signaling molecules or enzyme inhibitors at precise moments to study complex cellular processes in real-time. nih.gov

Targeted Drug Delivery: Releasing a potent therapeutic agent directly at a disease site, such as a tumor, thereby increasing its efficacy and minimizing side effects in healthy tissues. iris-biotech.deacs.org

Advanced Biomaterials: Developing "smart" hydrogels or surfaces whose properties, such as drug release or cell adhesion, can be altered by light. researchgate.netresearchgate.net

Furthermore, research into two-photon excitation, which uses near-infrared light, could potentially allow for deeper tissue penetration with lower phototoxicity, expanding the possibilities for in vivo applications. iris-biotech.de These advanced strategies underscore the significant potential of this compound in creating sophisticated, light-controlled biological systems. core.ac.uk

Integration of Fmoc Spr Onb Oh into Complex Biomolecule Synthesis

Strategies for Incorporating Fmoc-Spr(oNB)-OH into Peptide Chains

The incorporation of this compound into peptide chains follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). bachem.com The Fmoc group serves as a temporary protecting group for the α-amino group, which is stable under the coupling conditions but can be readily removed by a secondary amine, typically piperidine (B6355638). bachem.comnih.gov This orthogonality is a key advantage of the Fmoc strategy, as it allows for the use of acid-labile side-chain protecting groups that remain intact during the iterative deprotection and coupling cycles. nih.govsigmaaldrich.com

The general cycle for incorporating this compound, or any Fmoc-protected amino acid, involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain attached to the solid support using a solution of piperidine in a suitable solvent like dimethylformamide (DMF). uci.educhempep.com

Washing: Thorough washing of the resin to remove the deprotection reagent and the dibenzofulvene-piperidine adduct. bachem.com

Coupling: Activation of the carboxylic acid of this compound and its subsequent coupling to the newly exposed N-terminal amine of the peptide-resin. bachem.comchemimpex.com

Washing: Removal of excess reagents and soluble by-products by filtration and washing. bachem.com

This cycle is repeated for each subsequent amino acid in the desired sequence. bachem.com

Methodological Adaptations for Solid-Phase and Solution-Phase Syntheses

While the fundamental principles remain the same, specific adaptations are often necessary for both solid-phase and solution-phase syntheses involving specialized residues like this compound.

Solid-Phase Peptide Synthesis (SPPS):

SPPS is the most common method for peptide synthesis, where the peptide is assembled step-by-step while anchored to an insoluble polymer support. bachem.com

Resin and Linker Selection: The choice of resin and linker is critical for successful SPPS. researchgate.net For peptides with C-terminal amides, resins like Rink Amide are often employed. lifetein.com The linker connects the nascent peptide to the resin and dictates the conditions for final cleavage. google.com Photocleavable linkers, which are cleaved by UV light under neutral conditions, offer an alternative to standard acid-labile linkers and are compatible with a wide range of protecting groups. advancedchemtech.comiris-biotech.de

Coupling Reagents: A variety of coupling reagents can be used to facilitate the formation of the peptide bond. Uronium/aminium salt-based reagents like HBTU and TBTU, in combination with a base such as diisopropylethylamine (DIPEA), are popular choices. chempep.com For sterically hindered couplings, more potent reagents like HATU may be necessary. chempep.com

Solvent Considerations: DMF is a common solvent for SPPS, but its hazardous nature has led to the exploration of alternatives like N-butylpyrrolidinone (NBP). rsc.org However, the higher viscosity of NBP can sometimes impede the penetration of coupling reagents into the resin, necessitating adjustments such as performing couplings at elevated temperatures. rsc.org

Monitoring: The progress of the synthesis can be monitored by detecting the strong UV absorbance of the fluorenyl group released during the Fmoc deprotection step. nih.gov

Solution-Phase Peptide Synthesis (SolPPS):

Solution-phase synthesis offers advantages for large-scale production, but the purification of intermediates can be challenging. google.com

Protecting Group Strategy: The Fmoc/tBu strategy is widely used in SPPS but has been less common in SolPPS due to the difficulty of removing the N-fluorenylmethylpiperidine (NFMP) byproduct formed during deprotection without a solid support. google.comgoogle.com

Group-Assisted Purification (GAP): The GAP method has been developed to enable high-yield and high-purity Fmoc-based SolPPS. google.com This technique utilizes a protecting group that facilitates purification through liquid-liquid extractions, avoiding the need for chromatography. google.com

Solvent Choice: Propylene carbonate (PC) has emerged as a "green" solvent for SolPPS, demonstrating good solubility for Fmoc-protected amino acids in the presence of a mild organic base. google.com

Strategies for Post-Synthetic Photochemical Manipulation of Peptides Containing this compound

The o-nitrobenzyl (oNB) group within this compound is the key to its photochemical activity. iris-biotech.desumitbiomedical.com Upon irradiation with UV light, typically around 365 nm, the oNB group undergoes a photochemical reaction that leads to the cleavage of the adjacent peptide bond. iris-biotech.desumitbiomedical.com

Mechanism: The cleavage is based on the trimethyl-lock concept, where steric strain introduced by three methyl groups facilitates lactonization upon removal of the photolabile protecting group, leading to the cleavage of the amide bond. iris-biotech.de This process results in a "traceless" release, meaning no part of the linker remains attached to the released peptide fragment. iris-biotech.de

Applications: This precise control over peptide bond cleavage has numerous applications. It can be used to activate a "caged" bioactive peptide at a specific time and location. iris-biotech.de It can also be employed to release a peptide from a larger construct or a surface. The orthogonality of photochemical cleavage allows it to be performed without affecting other parts of the molecule, a significant advantage in complex systems. iris-biotech.desumitbiomedical.com

Reaction Conditions: The photolysis is typically carried out in a buffered solution, and the reaction is rapid, often completing within minutes. iris-biotech.de The efficiency of the cleavage can be influenced by the surrounding amino acid sequence. nii.ac.jp

Development of FRET-Based Assay Systems for Monitoring Peptide Processing

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and enzymatic activity in real-time. researchgate.net FRET-based assays have been successfully developed to monitor the processing of peptides containing stimulus-responsive residues like Spr(oNB). iris-biotech.denii.ac.jp

Assay Design: A typical FRET-based assay for peptide processing involves a peptide substrate containing the Spr(oNB) residue flanked by a FRET donor and acceptor pair. nii.ac.jp For instance, a fluorophore like fluorescein (B123965) isothiocyanate (FITC) can be used as the donor and a quencher like dabsyl can serve as the acceptor. nii.ac.jp

Monitoring Cleavage: In the intact peptide, the donor and acceptor are in close proximity, and the fluorescence of the donor is quenched by the acceptor. researchgate.net Upon photochemical cleavage of the Spr residue, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission. nii.ac.jp This change in fluorescence intensity can be monitored over time to determine the kinetics of the cleavage reaction. nii.ac.jp

Research Findings: Studies using FRET-based assays have revealed that the rate of the processing reaction is influenced by the amino acid sequence adjacent to the stimulus-responsive residue. iris-biotech.denii.ac.jp For example, introducing a sterically less-hindered or a polar amino acid at the position immediately following the Spr residue can significantly accelerate the cleavage reaction. nii.ac.jp This knowledge allows for the fine-tuning of the release rate for different applications. nii.ac.jp

Interactive Data Table: Influence of Adjacent Amino Acid on Cleavage Half-Life

The following table summarizes findings on how the amino acid at position Xaa2 influences the half-life of the processing reaction of intermediate peptides.

| Xaa2 Residue | Half-Life (minutes) |

| Tyr | 150 |

| Asn | 45 |

| Cys | 30 |

| Ser | 25 |

| Thr | 20 |

Data derived from studies on the kinetics of stimulus-responsive peptides. nii.ac.jp

Analytical and Spectroscopic Characterization of Fmoc Spr Onb Oh and Its Derivatives

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Structural confirmation of Fmoc-Spr(oNB)-OH is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular framework and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the complex structure of this compound. The spectra reveal characteristic signals corresponding to the three main components of the molecule: the Fmoc protecting group, the core amino acid structure based on the trimethyl-lock system, and the photolabile o-nitrobenzyl group.

Based on the known structure and typical chemical shifts for similar functional groups, a predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals. rsc.orgnih.gov The aromatic protons of the fluorenyl moiety of the Fmoc group are expected to appear in the range of δ 7.30-7.80 ppm. The benzylic CH and CH₂ protons of the Fmoc group typically resonate around δ 4.20-4.50 ppm. The aromatic protons of the o-nitrobenzyl group would produce signals in the deshielded region of δ 7.40-8.10 ppm, while its benzylic methylene (CH₂) protons would likely appear as a singlet around δ 5.50 ppm. The protons on the substituted phenyl ring of the trimethyl-lock core and the various methyl groups would have their own characteristic shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Fmoc Aromatic Protons | 7.30 - 7.80 | Multiplet |

| o-Nitrobenzyl Aromatic Protons | 7.40 - 8.10 | Multiplet |

| o-Nitrobenzyl Methylene (CH₂) | ~5.50 | Singlet |

| Fmoc CH and CH₂ | 4.20 - 4.50 | Multiplet |

| Amino Acid Alpha-Proton (α-H) | 4.50 - 4.80 | Doublet |

| Trimethyl-lock Phenyl Protons | 6.80 - 7.10 | Multiplet |

| Methyl Protons (from trimethyl-lock) | 1.20 - 2.50 | Multiple Singlets |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₃₅H₃₄N₂O₇ and a molecular weight of 594.66 g/mol . iris-biotech.de Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 595.67.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through characteristic fragmentation patterns. nih.gov Key fragmentation pathways for Fmoc-protected amino acids include the neutral loss of the dibenzofulvene part of the Fmoc group and subsequent loss of CO₂. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₃₅H₃₅N₂O₇]⁺ | 595.67 | Protonated molecular ion |

| [M+Na]⁺ | [C₃₅H₃₄N₂O₇Na]⁺ | 617.65 | Sodium adduct |

| [M-Fmoc+H]⁺ | [C₂₀H₂₅N₂O₅]⁺ | 373.43 | Loss of the Fmoc group (222.24 Da) |

| [Fmoc-CH₂]⁺ | [C₁₄H₁₁]⁺ | 179.24 | Fragment from Fmoc group |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its isolation during purification. nih.govphenomenex.com Due to the aromatic nature of the Fmoc and oNB groups, the compound is strongly UV-active, allowing for sensitive detection.

Reversed-phase HPLC (RP-HPLC) is the most common method employed. phenomenex.com A stationary phase, typically a C18 column, is used with a polar mobile phase. Purity analysis is performed using a gradient elution, where the concentration of an organic solvent (like acetonitrile) in an aqueous buffer (often containing 0.1% trifluoroacetic acid, TFA) is gradually increased. phenomenex.comsigmaaldrich.com This method effectively separates the target compound from starting materials, reagents, and potential side products. Chiral HPLC can also be employed to determine the enantiomeric purity of the amino acid derivative. phenomenex.comsigmaaldrich.com

Table 3: Typical HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm or 265 nm |

| Column Temperature | 25 °C |

Spectrophotometric Quantification of Fmoc Deprotection

During solid-phase peptide synthesis (SPPS), the N-terminal Fmoc group is removed at each cycle to allow for the coupling of the next amino acid. The efficiency of this deprotection step can be quantified using UV-Vis spectrophotometry. The method is based on the cleavage of the Fmoc group by a secondary amine base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). nih.gov

This reaction cleaves the Fmoc group via β-elimination, releasing dibenzofulvene (DBF), which then reacts with piperidine to form a stable piperidine-dibenzofulvene adduct. nih.gov This adduct has a strong UV absorbance with a maximum around 301 nm (ε ≈ 7800 M⁻¹cm⁻¹). iris-biotech.de By measuring the absorbance of the solution after the cleavage step and applying the Beer-Lambert law, the amount of Fmoc group removed can be accurately calculated. This value is used to determine the loading of the first amino acid onto the solid support resin or to monitor coupling efficiency throughout the synthesis. iris-biotech.denih.gov

The concentration (and thus the resin loading) is calculated using the formula: Loading (mmol/g) = (Absorbance × Dilution Volume [mL]) / (ε × Resin Weight [g] × Path Length [cm]) where ε is the molar extinction coefficient of the adduct.

Advanced Techniques for Monitoring Photochemical Transformations (e.g., UV-Vis Spectroscopy)

The key functionality of the o-nitrobenzyl group in this compound is its ability to be cleaved upon irradiation with UV light, typically at wavelengths between 300-365 nm. upenn.edunih.gov UV-Vis spectroscopy is an ideal technique for monitoring this photochemical transformation in real-time.

The o-nitrobenzyl chromophore has a characteristic UV absorption spectrum. upenn.eduinstras.com Upon photolysis, the nitro group is reduced and rearranges, leading to the cleavage of the benzylic ether bond and the formation of an o-nitrosobenzaldehyde derivative. nih.gov This transformation results in a significant change in the UV-Vis spectrum. Typically, a decrease in the absorbance corresponding to the o-nitrobenzyl group is observed, along with the concurrent appearance of new absorbance bands associated with the o-nitroso product at different wavelengths. upenn.edunih.govrsc.org By recording spectra at various time intervals during irradiation, the kinetics of the photocleavage reaction can be determined. upenn.edu This data is crucial for optimizing irradiation times and conditions for the controlled release of molecules from peptides containing the Spr(oNB) residue.

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Systematic Name |

|---|---|

| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-beta,beta-dimethyl-(2,4-dimethyl-6-(2-nitrobenzyloxy)phenyl)alanine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| oNB | ortho-Nitrobenzyl |

| DBF | Dibenzofulvene |

| DMF | Dimethylformamide |

| TFA | Trifluoroacetic acid |

| HPLC | High-Performance Liquid Chromatography |

| NMR | Nuclear Magnetic Resonance |

| MS | Mass Spectrometry |

| ESI | Electrospray Ionization |

Challenges and Future Directions in the Research of Fmoc Spr Onb Oh

Optimizing Synthetic Efficiency and Yield for Complex Amino Acid Derivatives

Challenges in Synthesis:

Purification: The purification of the final Fmoc-Spr(oNB)-OH product to the high purity (>99%) required for successful SPPS can be challenging due to the presence of structurally similar intermediates and byproducts. Common side reactions in the synthesis of Fmoc-amino acids include the formation of Fmoc-β-Ala-OH and dipeptides, which can complicate purification nih.gov.

Scalability: While laboratory-scale synthesis may be achievable, scaling up the production of complex amino acid derivatives like this compound to meet potential industrial or high-throughput screening demands presents significant hurdles in terms of cost and process optimization.

Future Research Directions:

Future research in this area should focus on the development of more convergent and atom-economical synthetic routes. This could involve the exploration of novel catalytic methods for the key bond-forming reactions. Additionally, the development of more efficient purification techniques, such as advanced chromatographic methods, will be crucial for obtaining high-purity material. A summary of common challenges and potential solutions in Fmoc-amino acid synthesis is presented in Table 1.

| Challenge | Potential Side Reactions/Issues | Future Research Focus |

| Multi-step Synthesis | Low overall yield, accumulation of impurities. | Development of convergent synthetic strategies, exploration of one-pot reactions. |

| Purification | Presence of structurally similar byproducts (e.g., diastereomers, regioisomers). | Optimization of chromatographic separation techniques, development of crystallization protocols. |

| Scalability | High cost of reagents and solvents, difficulty in maintaining reaction conditions. | Process optimization for large-scale synthesis, investigation of more cost-effective starting materials. |

| Protecting Group Stability | Premature cleavage or side reactions of the Fmoc, oNB, or other protecting groups during synthesis. | Evaluation of protecting group stability under various reaction conditions, development of more robust protecting group strategies. |

This table outlines key challenges in the synthesis of complex Fmoc-amino acid derivatives and highlights areas for future research to improve efficiency and yield.

Enhancing the Efficiency and Selectivity of Photochemical Cleavage

The utility of this compound as a tool for photocontrol hinges on the efficiency and selectivity of the cleavage of the o-nitrobenzyl group upon irradiation. While o-nitrobenzyl is a widely used photolabile protecting group, there are opportunities for improvement.

Factors Influencing Photochemical Cleavage:

Quantum Yield: The quantum yield of uncaging for o-nitrobenzyl derivatives can be relatively low, often in the range of 0.1-1% researchgate.netnih.gov. This means that a significant number of photons are absorbed for each successful cleavage event, potentially requiring higher light intensities or longer irradiation times, which can be detrimental to biological samples.

Wavelength of Activation: The parent o-nitrobenzyl group is typically cleaved with UV light (around 350 nm) iris-biotech.de. This wavelength has limited tissue penetration and can cause photodamage to cells.

Photoproducts: The photochemical cleavage of o-nitrobenzyl groups generates an o-nitrosobenzaldehyde byproduct, which can be reactive and may interfere with biological systems nih.gov.

Future Research Directions:

A key area of future research is the modification of the o-nitrobenzyl chromophore to improve its photochemical properties. This could involve:

Red-Shifting the Absorption: Introducing electron-donating substituents onto the aromatic ring of the o-nitrobenzyl group can shift its absorption maximum to longer, less damaging wavelengths (e.g., into the near-UV or even visible range) researchgate.net. However, this can sometimes lead to a decrease in the quantum yield researchgate.netnih.gov. A systematic study of substituent effects on the photophysical properties of the oNB group within the Spr context is needed.

Two-Photon Excitation: Designing o-nitrobenzyl derivatives with enhanced two-photon absorption cross-sections would allow for cleavage with near-infrared (NIR) light, which offers deeper tissue penetration and reduced phototoxicity iris-biotech.denih.gov.

Minimizing Byproduct Reactivity: Research into modified o-nitrobenzyl groups that generate less reactive or more biocompatible photoproducts would be highly beneficial for in vivo applications.

| Photochemical Property | Current Limitation | Future Research Direction |

| Quantum Yield | Often low (0.1-1%), requiring high light doses. | Introduction of substituents on the benzylic carbon or aromatic ring to enhance cleavage efficiency. |

| Wavelength of Activation | Typically in the UV range (~350 nm), causing potential photodamage. | Modification of the chromophore to enable activation with longer wavelengths (e.g., >400 nm) or via two-photon excitation with NIR light. |

| Photoproducts | Generation of potentially reactive o-nitrosobenzaldehyde. | Design of novel photolabile groups that release benign or inert byproducts. |

| Cleavage Kinetics | The rate of release can be influenced by the local environment (pH, solvent). | Detailed kinetic studies of the cleavage of this compound in various biologically relevant conditions. |

This table summarizes the current limitations of the o-nitrobenzyl photolabile group and outlines future research directions to enhance its performance.

Expanding the Scope of "Spr"-Type Photolabile Amino Acids for Diverse Applications

The "Spr" (stimulus-responsive peptide-bond-cleaving residue) concept is a powerful platform for creating peptides that can be cleaved at a specific site in response to an external trigger. While this compound utilizes light as the stimulus, the core Spr scaffold can be adapted to respond to a variety of other triggers.

Future Research Directions:

A major avenue for future research is the development of a toolbox of "Spr"-type amino acids with different photolabile protecting groups, each with distinct photochemical properties. This would enable more complex experimental designs, such as orthogonal control over peptide cleavage.

Orthogonal Photocontrol: The development of "Spr" amino acids with photolabile groups that are cleaved at different wavelengths would allow for the independent cleavage of multiple peptide bonds within the same system rug.nl. For example, one could envision an "Spr" derivative with a coumarin-based photolabile group (cleavable at >400 nm) and another with a nitrodibenzofuran (NDBF) group, which has a very high quantum yield and is accessible by two-photon excitation iris-biotech.de.

Multi-Stimuli Responsiveness: It may be possible to design "Spr" residues that are responsive to multiple stimuli. For instance, an "Spr" amino acid could be designed to be cleaved by either light or a specific enzyme, providing an additional layer of control.

Development of New Stimuli-Responsive Biomolecules Utilizing this compound

The ability to incorporate a light-cleavable residue into peptides opens up a vast array of possibilities for the design of novel stimuli-responsive biomolecules. This compound can be used to create "caged" peptides and proteins, where the biological activity is masked until the photolabile group is removed.

Potential Applications and Future Research:

Photocontrolled Enzyme Activity: By incorporating this compound into a loop region or near the active site of an enzyme, it may be possible to create a photoactivatable or photoswitchable enzyme. Light-induced cleavage of the peptide backbone could lead to a conformational change that activates or deactivates the enzyme.

Light-Triggered Drug Release: Peptides containing this compound could be used to create prodrugs that release a therapeutic agent upon irradiation. This would allow for targeted drug delivery to a specific site in the body, minimizing off-target effects.

Smart Biomaterials: Incorporating this compound into hydrogels or other biomaterials could lead to the development of materials that change their properties (e.g., stiffness, porosity) in response to light. This could have applications in tissue engineering and regenerative medicine.

Bridging Fundamental Mechanistic Insights with Advanced Biofunctional Applications

A deeper understanding of the fundamental mechanisms underlying both the synthesis and photochemical cleavage of this compound is essential for its rational design and application in complex biological systems.

Future Research Directions:

Detailed Mechanistic Studies: A thorough investigation of the photochemical reaction mechanism of the o-nitrobenzyl group within the specific context of the "Spr" residue is needed. This includes studying the influence of the local peptide sequence and environment on the cleavage kinetics and quantum yield. Time-resolved spectroscopic techniques could be employed to identify and characterize transient intermediates in the photocleavage process acs.org.

Computational Modeling: Molecular modeling and computational chemistry can be used to predict the photochemical properties of new "Spr"-type amino acids with different photolabile groups. This would allow for the in silico screening of potential candidates before undertaking their synthesis, thereby accelerating the development of new tools for chemical biology.

In Vivo Applications: A major long-term goal is the application of this compound and its derivatives in living organisms. This will require addressing challenges related to delivery, biocompatibility, and the efficiency of photocleavage in the complex environment of a living cell or tissue.

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing Fmoc-Spr(oNB)-OH with high purity?

- Methodological Answer : Synthesis of Fmoc-protected amino acid derivatives typically involves optimizing solvent systems, reaction time, and temperature. For example, mixed solvents like THF/EtOH/water have been shown to enhance reaction rates and reduce decomposition of similar Fmoc-protected compounds by improving reagent solubility and suppressing side reactions . Characterization should include LC-MS for purity assessment and NMR for structural confirmation, adhering to protocols for reporting synthetic procedures .

Q. How can researchers ensure proper handling and stability of this compound during experiments?

- Methodological Answer : Due to the light- and moisture-sensitive nature of Fmoc groups, storage should be in anhydrous, dark conditions at -20°C. Stability tests under varying pH and temperature conditions are recommended to determine optimal handling protocols. Safety protocols, including PPE (gloves, lab coats) and fume hood use, are critical, as outlined in safety guidelines for Fmoc derivatives .

Q. What analytical techniques are essential for validating the identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are standard for confirming molecular weight and structural integrity. For purity, HPLC with UV detection at 260–280 nm (absorbance range for Fmoc groups) is recommended. Comparative analysis with reference spectra from peer-reviewed literature ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields of this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in solvent systems, coupling reagents, or purification methods. A systematic review of reaction parameters (e.g., molar ratios, temperature) using Design of Experiments (DoE) can identify critical variables. For example, ethanol’s dual role in enhancing reaction rates and stabilizing intermediates in analogous compounds highlights the need for solvent optimization . Data reconciliation should involve statistical tools like ANOVA to assess significance .

Q. What strategies mitigate side reactions during this compound incorporation into peptide chains?

- Methodological Answer : Side reactions, such as premature Fmoc deprotection or o-nitrobenzyl (oNB) group instability, can be minimized by using mild deprotection agents (e.g., 20% piperidine in DMF) and avoiding prolonged exposure to UV light. Real-time monitoring via inline FTIR or Raman spectroscopy during solid-phase synthesis helps detect anomalies early .

Q. How do steric and electronic effects of the o-nitrobenzyl (oNB) group influence the reactivity of this compound in peptide synthesis?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict steric hindrance and electronic effects of the oNB group on coupling efficiency. Experimental validation using kinetic studies under controlled conditions (e.g., varying coupling reagents like HATU vs. DIC) provides empirical data. Comparative studies with unprotected serine analogs may reveal mechanistic insights .

Q. What are the best practices for integrating this compound into multi-step peptide synthesis workflows?

- Methodological Answer : Use orthogonal protecting group strategies to ensure selective deprotection. For example, combining oNB with acid-labile groups (e.g., Boc) allows sequential deprotection. Process analytical technology (PAT) tools, such as inline UV monitoring, enable real-time quality control during automated synthesis .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification and control charts for monitoring purity and yield. Reproducibility studies across multiple labs, with shared protocols and reference standards, can establish consensus methodologies .

Q. What statistical approaches are suitable for analyzing the relationship between reaction conditions and product purity?

- Methodological Answer : Multivariate regression analysis or machine learning models (e.g., random forests) can correlate variables like solvent polarity, temperature, and reagent stoichiometry with purity outcomes. Open-source tools like R or Python’s scikit-learn facilitate accessible data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.